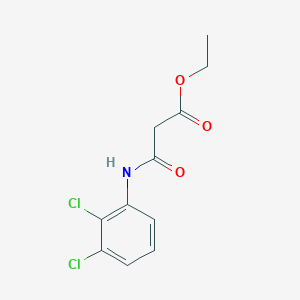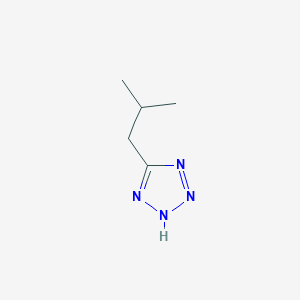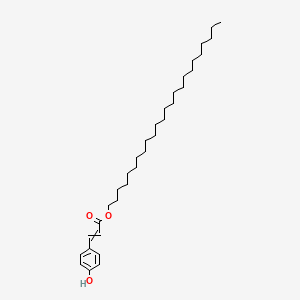![molecular formula C18H26O2Si2 B14330440 [[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) CAS No. 111866-74-1](/img/structure/B14330440.png)
[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) is an organic compound with the molecular formula C20H26O2Si2 It is characterized by the presence of two trimethylsilane groups attached to a biphenyl core through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of 2,5-dihydroxy-1,1’-biphenyl with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of silyl ethers, resulting in the desired compound .
Industrial Production Methods
While specific industrial production methods for [[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of catalysts.
Major Products Formed
Oxidation: Biphenyl quinones.
Reduction: Biphenyl hydroquinones.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in bioactive compounds.
Mechanism of Action
The mechanism of action of [[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) involves its ability to undergo various chemical transformations. The trimethylsilyl groups can be cleaved under acidic or basic conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. This reactivity makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
[1,2-Phenylenebis(oxy)]bis(trimethylsilane): Similar structure but with a different arrangement of the biphenyl core.
[2,5-Di-tert-butyl-1,4-phenylene]bis(oxy)bis(trimethylsilane): Contains tert-butyl groups instead of hydrogen atoms on the biphenyl core.
Properties
CAS No. |
111866-74-1 |
|---|---|
Molecular Formula |
C18H26O2Si2 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
trimethyl-(2-phenyl-4-trimethylsilyloxyphenoxy)silane |
InChI |
InChI=1S/C18H26O2Si2/c1-21(2,3)19-16-12-13-18(20-22(4,5)6)17(14-16)15-10-8-7-9-11-15/h7-14H,1-6H3 |
InChI Key |
OVAODMWEIPYONV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC(=C(C=C1)O[Si](C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B14330358.png)
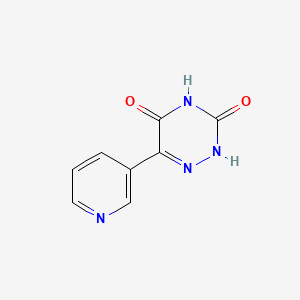
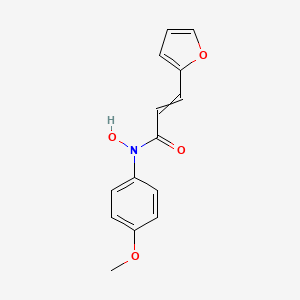
![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)
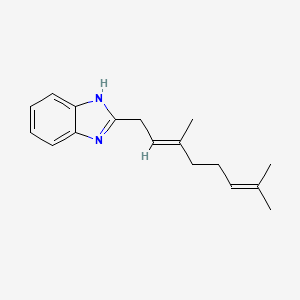
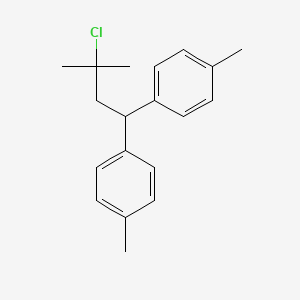
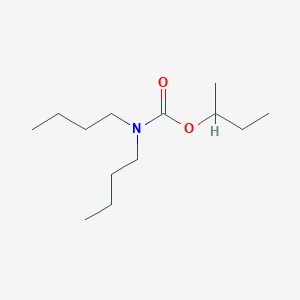
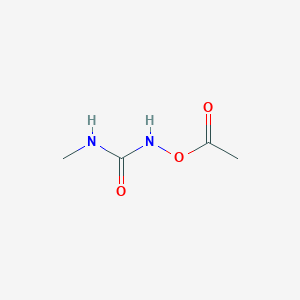
![Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14330425.png)
